

Alitame's Safety for Human Consumption: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Alitame**'s safety profile for human consumption against other common artificial sweeteners. The information is supported by toxicological data and an overview of metabolic pathways to assist researchers and professionals in the fields of food science and drug development in making informed evaluations.

Introduction to Alitame

Alitame is a high-intensity artificial sweetener, approximately 2,000 times sweeter than sucrose.[1][2] It is a dipeptide composed of L-aspartic acid and D-alanine, with a terminal N-substituted tetramethylthietanyl-amine moiety.[1] Developed by Pfizer in the early 1980s, it is known for its clean, sweet taste and greater stability under heat and acidic conditions compared to aspartame.[1][2] A key advantage of Alitame is that it does not contain phenylalanine, making it a suitable sweetening option for individuals with phenylketonuria (PKU).[2]

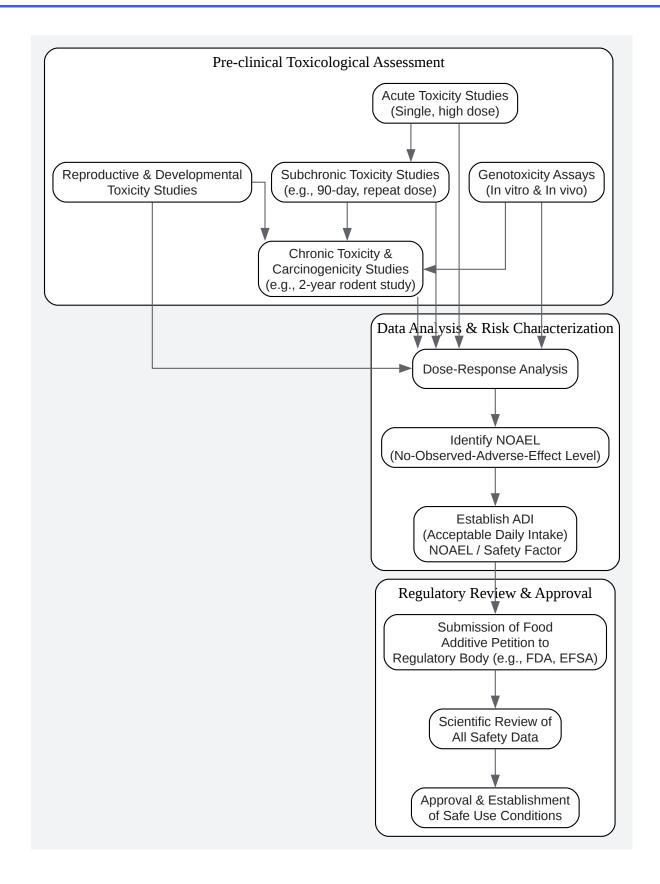
Regulatory Status

Alitame is approved for use in several countries, including Australia, New Zealand, Mexico, and China.[1][2] In the United States, a food additive petition was submitted to the Food and Drug Administration (FDA) but was later withdrawn by the manufacturer, Danisco, citing that high raw material costs made production uneconomical. The withdrawal was noted to be for

economic, not safety, reasons. Consequently, **Alitame** is not an FDA-approved sweetener for use in the United States.

Metabolism and Excretion of Alitame

The metabolism of **Alitame** has been studied in animals and humans. Following oral administration, a portion of **Alitame** (7–22%) is not absorbed and is excreted directly in the feces.[1] The absorbed portion is hydrolyzed in the gastrointestinal tract into its constituent components: aspartic acid and an alanine amide derivative.[1][3]


- Aspartic Acid: This is a common amino acid that is metabolized by the body through normal metabolic pathways.[1][3]
- Alanine Amide: This component undergoes minimal metabolic changes.[3] It is primarily excreted in the urine as a sulfoxide isomer, sulfone, or conjugated with glucuronic acid.[1]

The metabolic breakdown of **Alitame** is a key aspect of its safety profile, as the resulting components are either common dietary constituents or are efficiently excreted.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. ALITAME Ataman Kimya [atamanchemicals.com]
- 2. Alitame Wikipedia [en.wikipedia.org]
- 3. Artificial sweeteners a review PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Alitame's Safety for Human Consumption: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666883#validation-of-alitame-s-safety-for-human-consumption]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Check Availability & Pricing